molecular formula C13H23NO4 B8431850 Diethyl3,3'-(cyclopropylazanediyl)dipropanoate

Diethyl3,3'-(cyclopropylazanediyl)dipropanoate

Cat. No. B8431850
M. Wt: 257.33 g/mol
InChI Key: ILSUYNIGTVCYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04005208

Procedure details

A mixture of 400 g. of ethyl acrylate (containing 0.75% hydroquinone inhibitor) and 114 g. of cyclopropylamine is heated in a bomb in an oil bath at 175° C. for 10 hours. The reaction mixture is then removed and distilled in vacuo to give N-cyclopropyl-N,N-di(β-carbethoxyethyl)amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH:8]1([NH2:11])[CH2:10][CH2:9]1>>[CH:8]1([N:11]([CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 400 g
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then removed
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(CCC(=O)OCC)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.